molecular formula C9H3F9 B044845 1,3,5-Tris(trifluoromethyl)benzene CAS No. 729-81-7

1,3,5-Tris(trifluoromethyl)benzene

Cat. No. B044845
CAS RN: 729-81-7
M. Wt: 282.1 g/mol
InChI Key: ZMAUHKSOLPYPDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1,3,5-Tris(trifluoromethyl)benzene, such as tris(benzocyclobutadieno)benzene, involves cobalt-catalyzed synthesis from hexaethynylbenzene and thermal ring opening processes. This innovative approach highlights the complex synthetic routes possible for trifluoromethylated benzene derivatives (Diercks & Vollhardt, 1986).

Molecular Structure Analysis

The molecular structure of 1,3,5-Tris(trifluoromethyl)benzene has been thoroughly studied through gas-phase electron diffraction and quantum chemical calculations. The compound exhibits a CS symmetry with distinct geometric parameters, influenced by the σ-electronegative effect of the CF3 groups, causing deviation from a regular hexagon structure (Kolesnikova et al., 2014).

Chemical Reactions and Properties

1,3,5-Tris(hydrogensulfato) benzene, a derivative of 1,3,5-Tris(trifluoromethyl)benzene, has been utilized as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives, showcasing its versatility in facilitating condensation reactions (Karimi-Jaberi et al., 2012).

Physical Properties Analysis

The physical properties, such as the electron transport and glass transition temperatures of perfluoro-1,3,5-tris(p-oligophenyl)benzenes, highlight the impact of fluorination on improving material performance for applications in organic light-emitting diodes. These derivatives exhibit higher electron mobilities and glass transition temperatures compared to their non-fluorinated counterparts (Komatsu et al., 2002).

Chemical Properties Analysis

The chemical properties of 1,3,5-Tris(trifluoromethyl)benzene derivatives have been explored in various contexts, including their use in electrochemistry and electrogenerated chemiluminescence. For instance, 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes demonstrate tunable electrochemical behaviors, offering insights into the multifaceted chemical nature of these compounds (Qi et al., 2016).

Scientific Research Applications

  • Synthesis of Robust Frameworks : It's used in synthesizing a robust honeycomb-like layered zirconium phosphonate framework, noted for its remarkable thermal stability and hydrolysis resistance (Taddei et al., 2014).

  • Building Block for Supramolecular Assembly and Catalysts : This compound serves as a building block for supramolecular assembly and efficient catalysts for Knoevenagel condensation (Li et al., 2019).

  • Applications in Nanotechnology and Polymer Processing : Its broad range of applications includes nanotechnology, polymer processing, and biomedical fields (Cantekin et al., 2012).

  • Catalyst in Organic Synthesis : It acts as an efficient catalyst in the synthesis of organic compounds, facilitating reactions with excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi et al., 2012).

  • Study of Molecular Variants : Its molecular variants are used in scientific research to study structure and chemical functionalities (Kiang et al., 1999).

  • Formation of Mercury and Copper Derivatives : This compound is involved in the formation of various metal derivatives, demonstrating remarkable thermal stability (Carr et al., 1987).

  • Use in Azo-Coupling Reactions : It is utilized in azo-coupling reactions to form Wheland-like intermediates, useful in various chemical processes (Boga et al., 2004).

  • Synthesis of Tin and Mercury Derivatives of Benzene : It aids in the synthesis of substituted tin and mercury derivatives of benzene (Rot et al., 2000).

  • Formation of Surface Covalent Organic Frameworks : It is used in forming novel surface covalent organic frameworks on metal surfaces (Marele et al., 2012).

  • Electropolymerization to Create Conducting Polymers : The compound is utilized as a 3D reticulating agent in electropolymerization to produce two- or three-dimensional conducting polymers (Chérioux et al., 2001).

Safety And Hazards

1,3,5-Tris(trifluoromethyl)benzene is flammable and should be handled with care . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for 1,3,5-Tris(trifluoromethyl)benzene are not mentioned in the sources, it has potential applications in the synthesis of other chemical compounds .

properties

IUPAC Name

1,3,5-tris(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F9/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAUHKSOLPYPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223201
Record name Benzene, 1,3,5-tris(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(trifluoromethyl)benzene

CAS RN

729-81-7
Record name Benzene, 1,3,5-tris(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3,5-tris(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
229
Citations
IN Kolesnikova, OV Dorofeeva, NM Karasev… - Journal of Molecular …, 2014 - Elsevier
The molecular structure of 1,3,5-tris(trifluoromethyl)benzene (1,3,5-TTFB) was studied by gas-phase electron diffraction (GED) and quantum chemical calculations (B3LYP method with 6…
Number of citations: 4 www.sciencedirect.com
CD Cooper, FW Noegel - The Journal of Chemical Physics, 1952 - pubs.aip.org
The vapor absorption spectra of 1,4 C 6 H 4 (CF 3 ) 2 and 1,3,5 C 6 H 3 (CF 3 ) 3 have been obtained with a Bausch and Lomb Littrow spectrograph. Corresponding solution spectra …
Number of citations: 6 pubs.aip.org
ET McBee, RA Sanford - Journal of the American Chemical …, 1950 - ACS Publications
3 /^ 3 Page 1 5574 Earl T. McBee and Robert A. .Sanford Vol. [Contribution from the Department of Chemistry and the Purdue Research Foundation, Purdue University] 2,4,6-Tris- (…
Number of citations: 14 pubs.acs.org
W Dmowski, J Porwisiak - Journal of fluorine chemistry, 1992 - Elsevier
2,4,5-Tetrakis(trifluoromethyl)benzene reacts with alkyl- or aryl-lithium compounds in an unexpected way. Instead of lithiation of the aromatic ring, dearomatisation occurs to give 2,5-…
Number of citations: 14 www.sciencedirect.com
M Schlosser, F Mongin, J Porwisiak… - … A European Journal, 1998 - Wiley Online Library
To what extent do trifluoromethyl groups stabilize electron excess? An unequivocal answer was deduced from gas‐phase equilibration between two acid/base couples, one of them …
FT Edelmann - Main Group Metal Chemistry, 1994 - degruyter.com
The easily accessible 2, 4, 6-tris (trifluoromethyl) phenyl substituent (= Rr) is shown to be an ideally suited ligand for the stabilization of low-coordinate tin and lead compounds. This …
Number of citations: 13 www.degruyter.com
FT Edelmann - Comments on Inorganic Chemistry, 1992 - Taylor & Francis
The chemistry of the 2,4,6-tris(trifluoromethyl)phenyl substituent (R F ) is reviewed. This ligand combines steric bulk with the possibility of electronic stabilization. Despite the electron-…
Number of citations: 58 www.tandfonline.com
R Filler, WK Gnandt, W Chen, S Lin - Journal of fluorine chemistry, 1991 - Elsevier
3,5-Tris(trifluoromethyl)benzene reacts with n-butyllithium and carbon dioxide to give a high yield of 2,4,6-tris(trifluoromethyl)benzoic acid. The acid has been well characterized by …
Number of citations: 9 www.sciencedirect.com
M Schlosser, J Porwisiak, F Mongin - Tetrahedron, 1998 - Elsevier
1,2,4-Tris(trifluoromethyl)benzene quantitatively undergoes a hydrogen/metal exchange when treated with an ethereal solution of lithium 2,2,6,6-tetramethylpiperidide. Proton …
Number of citations: 34 www.sciencedirect.com
Z Fang, J Sonner, MJ Laster, P Ionescu… - Anesthesia & …, 1996 - journals.lww.com
We examined the anesthetic and convulsant properties of 16 unfluorinated to completely fluorinated aromatic compounds, having six to nine carbon atoms (eg, benzene to 1, 3, 5-tris (…
Number of citations: 82 journals.lww.com

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